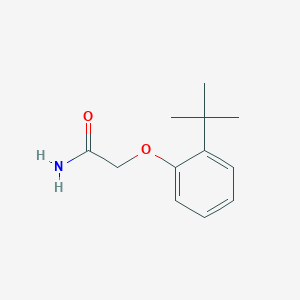![molecular formula C16H18N2O3S2 B4697530 2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4697530.png)
2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE
Descripción general
Descripción
2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethylsulfanyl group and a sulfamoylphenylmethyl group attached to a benzamide core.
Métodos De Preparación
The synthesis of 2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of sulfanilamide with substituted aromatic aldehydes to form imine derivatives, which are then reduced with sodium borohydride to yield the corresponding amines . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group and the sulfamoylphenylmethyl group may play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(ETHYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE include other benzamide derivatives with different substituents. For example, compounds with different alkyl or aryl groups attached to the benzamide core may exhibit varying degrees of biological activity and chemical reactivity
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-22-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(10-8-12)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJKXHRDBKLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxy-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4697450.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4697457.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4697458.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4697463.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4697471.png)
![2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4697489.png)

![(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)
METHANONE](/img/structure/B4697511.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4697527.png)

![ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B4697542.png)

